molecular formula C7H8BrNO B1340262 (5-Bromo-4-methylpyridin-3-yl)methanol CAS No. 351458-17-8

(5-Bromo-4-methylpyridin-3-yl)methanol

Cat. No.: B1340262
CAS No.: 351458-17-8
M. Wt: 202.05 g/mol
InChI Key: BAFXMNLXDXWMOA-UHFFFAOYSA-N
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Description

(5-Bromo-4-methylpyridin-3-yl)methanol is a pyridine derivative featuring a bromine atom at position 5, a methyl group at position 4, and a hydroxymethyl (-CH2OH) group at position 3 of the pyridine ring.

Properties

IUPAC Name

(5-bromo-4-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-6(4-10)2-9-3-7(5)8/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFXMNLXDXWMOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587388
Record name (5-Bromo-4-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351458-17-8
Record name (5-Bromo-4-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-4-methylpyridin-3-yl)methanol typically involves the bromination of 4-methylpyridine followed by a reduction step. One common method starts with 4-methylpyridine, which is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to yield 5-bromo-4-methylpyridine . This intermediate is then subjected to a reduction reaction using sodium borohydride in methanol to produce this compound .

Industrial Production Methods

For large-scale industrial production, the process can be optimized to increase yield and reduce costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the bromination and reduction steps. Additionally, the reaction conditions can be fine-tuned to minimize by-products and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-4-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (5-Bromo-4-methylpyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells . The exact molecular targets and pathways involved can vary based on the specific context and application .

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Substituents (Positions) Molecular Formula Key Structural Features
(5-Bromo-4-methylpyridin-3-yl)methanol Br (5), CH3 (4), CH2OH (3) C7H8BrNO Bromine and methyl enhance steric bulk; polar hydroxyl group enables hydrogen bonding.
(5-Bromo-2-chloropyridin-3-yl)methanol Br (5), Cl (2), CH2OH (3) C6H5BrClNO Chlorine at position 2 increases electronegativity, altering reactivity compared to methyl.
(5-Bromo-3-methoxypyridin-2-yl)methanol Br (5), OCH3 (3), CH2OH (2) C7H8BrNO2 Methoxy group at position 3 introduces electron-donating effects, potentially stabilizing the ring.
(5-Iodopyridin-3-yl)-methanol I (5), CH2OH (3) C6H6INO Iodine’s larger atomic radius and polarizability may enhance halogen bonding interactions.

Physical Properties and Reactivity

  • Molecular Weight : Iodine analogs (e.g., ) exhibit higher molecular weights (~235 g/mol) compared to bromine derivatives (~218 g/mol for the target compound).
  • Solubility: Polar groups (-OH, -OCH3) enhance water solubility, while halogenated pyridines generally exhibit lower solubility in nonpolar solvents .
  • Thermal Stability : Methyl and methoxy groups may improve thermal stability compared to halogen-only substituted pyridines, though direct data are absent in the evidence.

Research Implications and Gaps

    Biological Activity

    (5-Bromo-4-methylpyridin-3-yl)methanol is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications.

    Chemical Structure and Properties

    The chemical structure of this compound features a bromine atom at the 5-position and a methyl group at the 4-position of a pyridine ring, with a hydroxymethyl group attached to the 3-position. This configuration influences its reactivity and biological interactions.

    Interaction with Enzymes

    One of the primary mechanisms through which this compound exerts its biological effects is through interactions with various enzymes. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions may lead to the inhibition or modification of enzyme activity, influencing metabolic pathways in cells.

    Modulation of Cell Signaling Pathways

    Research indicates that this compound can modulate key cell signaling pathways, including the MAPK/ERK pathway. This pathway is essential for regulating cell proliferation and differentiation, suggesting that this compound may have implications in cancer biology and regenerative medicine.

    Antimicrobial Properties

    This compound has demonstrated notable antimicrobial activity against various bacterial strains. Studies indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

    Pharmacological Potential

    The compound's structural features allow it to act as an enzyme inhibitor or receptor modulator, enhancing its binding affinity to biological targets. This property is particularly relevant in pharmacology for developing therapeutic agents targeting specific diseases.

    Case Studies and Research Findings

    Several studies have investigated the biological activity of this compound:

    • Study on Cytochrome P450 Interaction : A study demonstrated that this compound interacts with cytochrome P450 enzymes, potentially affecting drug metabolism rates and leading to altered pharmacokinetics in therapeutic applications.
    • Antimicrobial Activity Assessment : In vitro tests showed that this compound exhibited significant antibacterial activity against E. coli and Bacillus species, with minimum inhibitory concentration (MIC) values indicating potent effects .
    • Cell Proliferation Studies : Research highlighted its role in modulating the MAPK/ERK signaling pathway, suggesting potential applications in cancer treatment by influencing cell growth dynamics.

    Data Tables

    Biological Activity Effect Reference
    Interaction with Cytochrome P450Inhibition of drug metabolism
    Antibacterial ActivityEffective against E. coli
    Modulation of MAPK/ERK PathwayInfluences cell proliferation

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